8-Acetyl-7-hydroxycoumarin 8-Acetyl-7-hydroxycoumarin 8-Acetyl-7-hydroxycoumarin is a natural product found in Asteraceae with data available.
Brand Name: Vulcanchem
CAS No.: 6748-68-1
VCID: VC21314858
InChI: InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3
SMILES: CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol

8-Acetyl-7-hydroxycoumarin

CAS No.: 6748-68-1

Cat. No.: VC21314858

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

8-Acetyl-7-hydroxycoumarin - 6748-68-1

Specification

CAS No. 6748-68-1
Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
IUPAC Name 8-acetyl-7-hydroxychromen-2-one
Standard InChI InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3
Standard InChI Key XWYMACPLPPQCHC-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O
Canonical SMILES CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O

Introduction

Chemical Structure and Properties

8-Acetyl-7-hydroxycoumarin consists of a coumarin core scaffold with specific functional group modifications. The structural characteristics include a lactone ring fused with a benzene ring, forming the basic coumarin structure, with an acetyl group at position 8 and a hydroxyl group at position 7.

Structural Representation

The compound is characterized by its distinctive molecular structure that contributes to its biological activities. The lactone ring of the coumarin structure provides potential for hydrogen bonding, while the acetyl and hydroxyl groups serve as important functional moieties for receptor interactions.

Molecular Features

8-Acetyl-7-hydroxycoumarin possesses several key molecular features that contribute to its chemical behavior and potential biological activities:

  • Molecular Formula: C11H8O4

  • Molecular Weight: 204.18 g/mol

  • Exact Mass: 204.04225873 Da

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 4

  • Rotatable Bond Count: 1

  • XLogP3-AA: 1.8

These properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles, which are essential considerations for potential therapeutic applications.

Nomenclature and Identification

Systematic and Common Names

The compound is known by several names in scientific literature and chemical databases. These identifiers are crucial for accurate referencing in research and regulatory documentation.

Table 1: Nomenclature and Identification Information

Identifier TypeValue
IUPAC Name8-acetyl-7-hydroxychromen-2-one
Common Name8-Acetyl-7-hydroxycoumarin
CAS Registry Number6748-68-1
European Community (EC) Number623-154-6
InChIInChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10
InChIKeyXWYMACPLPPQCHC-UHFFFAOYSA-N
SMILESCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O

Database Identifiers

The compound is registered in various chemical and biological databases, providing researchers with access to comprehensive information for investigative purposes.

  • PubChem CID: 5411574

  • ChEMBL ID: CHEMBL446518

  • DSSTox Substance ID: DTXSID40419935

  • Pharos Ligand ID: 5U1RB7Z4G9CF

  • Wikidata: Q82231162

The availability of these identifiers facilitates cross-referencing across different research platforms and ensures consistency in compound identification.

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of 8-Acetyl-7-hydroxycoumarin determine its behavior in various environments and its suitability for different applications.

Table 2: Key Physicochemical Properties

PropertyValueSignificance
Molecular Weight204.18 g/molInfluences diffusion across biological membranes
LogP (XLogP3-AA)1.8Moderate lipophilicity, suggesting balanced membrane permeability
Hydrogen Bond Donors1Contributes to solubility and binding interactions
Hydrogen Bond Acceptors4Important for target recognition and binding
Rotatable Bonds1Low molecular flexibility, potentially affecting binding conformations

These properties collectively influence the compound's pharmacological behavior, including its absorption, distribution, binding affinity to biological targets, and metabolic stability.

Biological and Pharmacological Activities

Relationship to Umbelliferone Derivatives

8-Acetyl-7-hydroxycoumarin belongs to the broader class of umbelliferone (7-hydroxycoumarin) derivatives, which have demonstrated various biological and pharmaceutical properties. The parent compound, umbelliferone, and its derivatives have shown anti-inflammatory, antioxidant, antineurodegenerative, antipsychotic, antiepileptic, antidiabetic, and chemotherapeutic activities .

Neurological Applications

Derivatives of coumarins similar to 8-Acetyl-7-hydroxycoumarin have shown promising results as ligands for neurotransmitter receptors. For example, aryl/heteroarylpiperazinyl derivatives of the related compound 8-acetyl-7-hydroxy-4-methylcoumarin have demonstrated high affinity to the 5-HT1A receptors, with some compounds showing binding affinities in the nanomolar range .

This suggests potential applications in the treatment of neurological and psychiatric disorders, particularly those involving serotonergic pathways such as depression and anxiety disorders.

Hazard CategoryClassificationHazard Statement
Eye IrritationCategory 2H319: Causes serious eye irritation
Signal WordWarning
Precautionary StatementsP264+P265, P280, P305+P351+P338, P337+P317Proper handling and response measures

This classification is based on aggregated information from multiple notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Research Applications

Medicinal Chemistry Applications

The structural features of 8-Acetyl-7-hydroxycoumarin make it a valuable scaffold for medicinal chemistry research. The compound serves as a starting point for the development of derivatives with enhanced biological activities through various modification strategies:

  • Substitution at the acetyl group

  • Modification of the 7-hydroxy position

  • Introduction of additional functional groups to the coumarin core

These structural modifications can be designed to optimize properties such as receptor selectivity, binding affinity, metabolic stability, and bioavailability.

Synthesis Methods

Modern Synthetic Approaches

Recent advances in synthetic methodologies have introduced more efficient approaches for coumarin synthesis:

  • Microwave-assisted synthesis: Faster reaction times and higher yields, as demonstrated for related compounds

  • Green chemistry approaches: Using environmentally friendly solvents and catalysts

  • Flow chemistry: Continuous processes for scalable production

These modern approaches offer advantages in terms of efficiency, sustainability, and scalability for the synthesis of 8-Acetyl-7-hydroxycoumarin and its derivatives.

Structure-Activity Relationships

Key Structural Features

Understanding the structure-activity relationships (SAR) of 8-Acetyl-7-hydroxycoumarin is essential for rational drug design. Based on studies of similar compounds, several structural features appear to be important for biological activities:

  • The coumarin core provides a rigid scaffold that positions functional groups optimally for target interactions

  • The 7-hydroxy group often participates in hydrogen bonding with target proteins, as seen in molecular docking studies of related compounds

  • The acetyl group at position 8 introduces additional hydrogen bond acceptor capacity and can influence the electronic properties of the coumarin system

These features collectively contribute to the compound's binding profile and pharmacological activities.

Molecular Docking Insights

Molecular docking studies of related coumarin derivatives have provided insights into binding modes with biological targets. For example, studies with TNF-α have shown H-bond formation between the carbonyl group of the coumarin ring and amino acid residues such as Tyr151, along with π-π interactions between the benzene ring and Tyr119 .

Similar interactions may be relevant for 8-Acetyl-7-hydroxycoumarin, suggesting potential mechanisms for its biological activities and providing direction for further structural optimization.

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